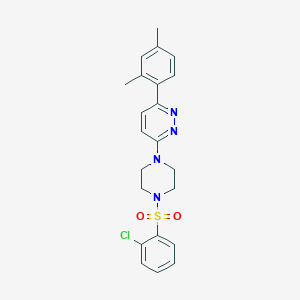

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O2S/c1-16-7-8-18(17(2)15-16)20-9-10-22(25-24-20)26-11-13-27(14-12-26)30(28,29)21-6-4-3-5-19(21)23/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRXIXDGHTUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Pyridazine Core: The final step involves the cyclization of the intermediate with 2,4-dimethylphenylhydrazine under acidic conditions to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Structural Analysis

- The 2,4-difluorophenyl sulfonyl analog () shares a sulfonyl group but with fluorine substituents, which may reduce steric hindrance and increase bioavailability compared to the bulkier 2-chlorophenyl group .

- Chlorine at the 3-position () introduces electrophilic character, which may enhance covalent interactions with biological targets but reduce solubility .

Pharmacological Implications

- Receptor Binding: Sulfonyl groups (target compound, ) may favor interactions with polar residues in enzyme active sites, whereas acylated piperazines () could modulate G-protein-coupled receptors (e.g., cannabinoid receptors) .

- Metabolic Stability : Sulfonyl-piperazine derivatives generally exhibit longer half-lives than acetylated analogs due to resistance to esterase-mediated hydrolysis .

- Biological Activity: The antibacterial/antiviral activities observed in ’s chloro-phenoxypropyl derivative suggest that the target compound’s sulfonyl and dimethylphenyl groups may confer similar or enhanced effects .

Biological Activity

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a complex organic compound that has attracted attention due to its potential pharmacological properties. The compound features a unique structural arrangement that includes a pyridazine core, a piperazine ring, and a chlorophenyl sulfonyl group, which may contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 428.9 g/mol. The presence of various functional groups in its structure suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O2S |

| Molecular Weight | 428.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1021257-72-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing various cellular pathways involved in inflammation and cancer progression. However, the precise molecular mechanisms remain to be fully elucidated.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl and piperazine moieties can enhance antiproliferative effects against various cancer cell lines. In vitro assays have demonstrated IC50 values in the low micromolar range for certain analogs, indicating promising anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it could possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring appears to enhance its antibacterial efficacy.

Antichlamydial Activity

In a study focused on antichlamydial agents, derivatives of similar structures showed selective activity against Chlamydia species. The incorporation of specific substituents was found to significantly improve their efficacy, suggesting that further modifications could yield even more potent derivatives.

Case Studies and Research Findings

-

Antiproliferative Studies :

A study evaluating the antiproliferative activity of various sulfonamide derivatives found that those with similar structural features to our compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the piperazine and pyridazine rings were crucial for enhancing activity. -

Molecular Docking Studies :

Molecular docking simulations have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with active sites on key enzymes, supporting its potential as an anticancer agent. -

In Vivo Efficacy :

In vivo studies using animal models have shown that compounds derived from similar structures can significantly reduce tumor size and improve survival rates when administered at optimized doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.